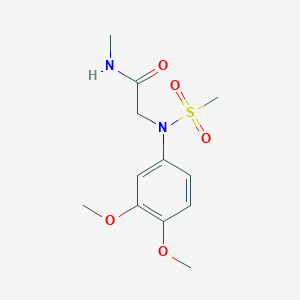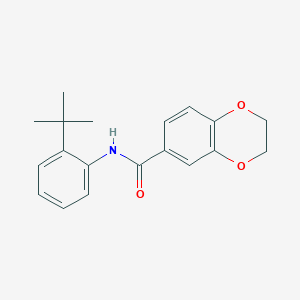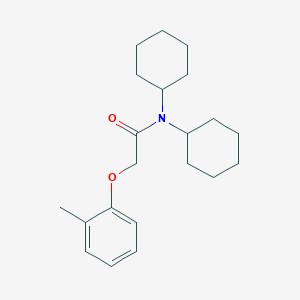
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C12H16BrNO. It is commonly known as Bromadoline, and it belongs to the class of compounds known as opioid receptor agonists. Bromadoline is a potent and selective agonist of the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central and peripheral nervous systems.
Mechanism of Action
Bromadoline exerts its effects by binding to and activating the kappa-opioid receptor. Activation of this receptor leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, mood, and reward. The exact mechanism of action of Bromadoline is not fully understood, but it is thought to involve the activation of G protein-coupled signaling pathways.
Biochemical and Physiological Effects
Bromadoline has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and it has also been shown to have antidepressant effects. Bromadoline has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, which suggests that it may have potential as a treatment for drug addiction. Bromadoline has also been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
Bromadoline has several advantages for use in laboratory experiments. It is readily available, and its synthesis is well-documented in the literature. Bromadoline has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for use in preclinical studies. However, there are also some limitations to the use of Bromadoline in laboratory experiments. Its potency and selectivity for the kappa-opioid receptor may limit its usefulness in studies that require the activation of other opioid receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using Bromadoline in laboratory experiments.
Future Directions
There are several future directions for research on Bromadoline. One area of interest is the potential use of Bromadoline as a treatment for drug addiction. Further studies are needed to determine the optimal dosing and treatment regimen for Bromadoline in this context. Another area of interest is the potential use of Bromadoline as a treatment for chronic pain. Studies are needed to determine the safety and efficacy of Bromadoline in human subjects with chronic pain. Finally, further studies are needed to elucidate the exact mechanism of action of Bromadoline and to identify potential off-target effects and toxicity.
Synthesis Methods
The synthesis of Bromadoline involves the reaction of 4-bromo-2,6-dimethylbenzoyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide as the final product. The synthesis of Bromadoline is well-documented in the literature, and the compound is readily available for research purposes.
Scientific Research Applications
Bromadoline has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects in animal models. Bromadoline has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-7(2)12(15)14-11-8(3)5-10(13)6-9(11)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCBSQHPFRUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)

![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)


![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)


![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)